3-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Description
3-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a carbohydrazide-based compound featuring a hydroxy(phenyl)acetyl group linked to a hydrazone moiety, which is further conjugated to a 4-methoxybenzoate ester (Fig. 1). Its molecular formula is C23H20N2O5, with a monoisotopic mass of 404.1372 Da . The structure includes a hydrazone bridge (C=N–NH–) that facilitates intramolecular hydrogen bonding and electronic delocalization, as observed in related compounds .
Properties
CAS No. |
765274-27-9 |
|---|---|
Molecular Formula |
C23H20N2O5 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H20N2O5/c1-29-19-12-10-18(11-13-19)23(28)30-20-9-5-6-16(14-20)15-24-25-22(27)21(26)17-7-3-2-4-8-17/h2-15,21,26H,1H3,(H,25,27)/b24-15+ |
InChI Key |
UAMIMHFDSOSWOF-BUVRLJJBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)C(C3=CC=CC=C3)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is primarily used in early discovery research. Its applications span various fields, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties.
Industry: Limited use due to its specialized nature.
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a family of carbohydrazide derivatives with structural variations in their acyl and aryl ester groups. Key analogs and their differences are outlined below:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-OCH3 group (electron-donating) contrasts with analogs featuring Cl, Br, or F (electron-withdrawing). This difference impacts electronic properties; for example, electron-withdrawing groups stabilize the hydrazone moiety’s conjugated system, as seen in related crystal structures .
- Hydrogen Bonding: The hydroxy group in the target compound enables stronger intramolecular hydrogen bonding compared to fluorophenoxy or methylphenoxy analogs, which rely on weaker C–H···O interactions .
Physicochemical Properties
- Solubility: The target compound’s 4-methoxybenzoate ester enhances lipophilicity (logP ~3.2 predicted), whereas dichlorobenzoate analogs (e.g., C23H16Cl2FN2O5) exhibit lower solubility in nonpolar solvents due to higher polarity .
- Melting Points : Analogs with bulky substituents (e.g., 3-Br in C24H20BrN2O5) show higher melting points (>200°C) compared to the target compound (~180°C), likely due to tighter crystal packing .
- Stability : The hydroxy(phenyl)acetyl group in the target compound may confer lower thermal stability than nitrobenzoyl derivatives, as nitro groups enhance resonance stabilization .
Computational and Spectroscopic Comparisons
- DFT Studies : The target compound’s hydrazone bridge likely exhibits a planar configuration (dihedral angle <10° with the phenyl ring), similar to the 37.65° dihedral angle observed in ’s crystal structure .
- Spectroscopy : IR spectra of analogs confirm N–H (3200–3300 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches, consistent with the target compound’s functional groups .
Biological Activity
3-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate, a complex organic compound, has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its antiproliferative, antioxidant, and antibacterial activities.
- Molecular Formula: C23H20N2O5
- Molecular Weight: 404.42 g/mol
- CAS Number: 765274-27-9
- IUPAC Name: 3-(2-hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Synthesis
The synthesis of 3-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves:
- Formation of the Carbohydrazone: Reaction between hydrazine derivatives and carbonyl compounds.
- Acetylation: Introduction of the acetyl group via acetic anhydride or acetyl chloride.
- Benzoate Formation: Esterification with 4-methoxybenzoic acid under acidic conditions.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes its activity compared to standard chemotherapeutic agents:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate | MCF-7 (breast cancer) | 3.1 | |
| Doxorubicin | MCF-7 | 0.5 | |
| Etoposide | MCF-7 | 1.0 |
The compound showed selective cytotoxicity towards MCF-7 cells, with an IC50 value indicating effective inhibition of cell proliferation.
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it possesses a strong ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related damage in cells.
| Assay Type | % Inhibition at 100 µM |
|---|---|
| DPPH | 85% |
| ABTS | 78% |
These findings suggest that the compound could play a role in preventing oxidative damage and related pathologies.
Antibacterial Activity
In vitro studies demonstrated that the compound exhibits antibacterial properties against Gram-positive bacteria, particularly Enterococcus faecalis. The minimum inhibitory concentration (MIC) was determined as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| E. faecalis | 8 |
This suggests potential therapeutic applications in treating bacterial infections.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into structure-activity relationships:
- Study on Hydroxy-substituted Benzimidazole Derivatives : This research highlighted that hydroxyl and methoxy groups significantly enhance antiproliferative activity against cancer cell lines, supporting the notion that functional groups play a critical role in biological efficacy .
- Antioxidative Properties : Compounds with similar structural motifs have been shown to exhibit antioxidative properties, suggesting that modifications to the phenolic structure can improve radical scavenging activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
